
3-methoxy-N,N-dimethyl-4-nitrosoaniline
Overview
Description
3-methoxy-N,N-dimethyl-4-nitrosoaniline is an organic compound with the molecular formula C9H12N2O2 It is a derivative of aniline, featuring a methoxy group, two methyl groups, and a nitroso group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methoxy-N,N-dimethyl-4-nitrosoaniline can be synthesized through several methodsThe reaction conditions typically include the use of nitric acid and sulfuric acid for nitration, followed by methylation using methanol in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor. The process may include steps such as nitration, methylation, and purification to obtain the desired compound with high purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N,N-dimethyl-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Analytical Chemistry
Reagent for Metal Ion Detection
The compound serves as a reagent in analytical methods for detecting various metal ions and organic compounds. Its ability to form colored complexes with certain metal ions makes it useful in spectrophotometric analysis.
Detection of Singlet Oxygen
In the field of photochemistry, 3-methoxy-N,N-dimethyl-4-nitrosoaniline has been employed to detect singlet oxygen. It reacts with imidazole, leading to bleaching that can be quantitatively measured at specific wavelengths, thereby facilitating studies on oxidative stress in biological systems .
Pharmaceutical Applications
Potential Biological Activity
Research indicates that compounds with nitroso groups may exhibit biological activity. Studies have explored the interactions of this compound with various biological molecules, suggesting potential applications in drug development. For instance, it has been investigated for its effects on cellular pathways related to oxidative stress and apoptosis.
Use in Diagnostic Assays
The compound is also utilized in the manufacturing of diagnostic assays, particularly in hematology and histology, where its chemical properties aid in the detection and quantification of specific biological markers .
Organic Synthesis
This compound is a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:
- Electrophilic Substitution Reactions : The nitroso group can facilitate electrophilic aromatic substitution, leading to the formation of new derivatives.
- Reduction Reactions : It can be reduced to amines or other functional groups, expanding its utility in synthesizing complex organic molecules.
Environmental Chemistry
The compound has implications in environmental chemistry as well. It has been studied for its role in the degradation of pollutants and as a potential agent for removing harmful nitrosamines from industrial effluents . This aspect highlights its importance not only as a chemical reagent but also as a tool for environmental remediation.
Mechanism of Action
The mechanism of action of 3-methoxy-N,N-dimethyl-4-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-nitrosoaniline: Lacks the methoxy group, leading to different chemical properties.
3-methoxy-N,N-dimethylaniline: Lacks the nitroso group, affecting its reactivity and applications.
4-nitrosoaniline: Lacks both the methoxy and dimethyl groups, resulting in distinct chemical behavior.
Uniqueness
Its combination of functional groups makes it a valuable compound for research and industrial purposes .
Biological Activity
3-Methoxy-N,N-dimethyl-4-nitrosoaniline (CAS No. 7474-80-8) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial research and synthetic chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₂N₂O, featuring a nitroso group attached to an aniline structure. The presence of both a methoxy group and a nitroso group significantly influences its chemical reactivity and biological interactions.
Property | Details |
---|---|
Molecular Weight | 164.20 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results, suggesting its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Oxidative Stress : The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may disrupt cellular functions.
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. This interaction can affect metabolic pathways critical for microbial survival.
Case Studies
-
Antibacterial Activity Assessment
- A study evaluated the antibacterial efficacy of this compound against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent in treating bacterial infections.
-
Toxicological Evaluation
- Another investigation assessed the cytotoxic effects of this compound on human cell lines. The findings revealed that while it exhibited antimicrobial properties, it also demonstrated cytotoxicity at higher concentrations, necessitating further research to establish safe dosage levels for potential therapeutic use .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N,N-Dimethyl-4-nitrosoaniline | Lacks methoxy group | More reactive; higher toxicity |
3-Methoxy-N,N-diethyl-4-nitrosoaniline | Ethyl groups instead of methyl | Different solubility; varied reactivity |
4-Nitroaniline | Nitro group instead of nitroso | Different electronic properties; less reactive |
Properties
IUPAC Name |
3-methoxy-N,N-dimethyl-4-nitrosoaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)7-4-5-8(10-12)9(6-7)13-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVCSTOYWYLELJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322365 | |
Record name | 3-Methoxy-N,N-dimethyl-4-nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-80-8 | |
Record name | NSC401094 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-N,N-dimethyl-4-nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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